molecular formula C15H11N5O2S B251291 N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide

N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide

Cat. No.: B251291
M. Wt: 325.3 g/mol
InChI Key: GFXJJMKYCDYXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as MTDTF, has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide is not fully understood. However, it has been suggested that this compound may act through the inhibition of cyclooxygenase-2 (COX-2) and the reduction of prostaglandin E2 (PGE2) levels, leading to its anti-inflammatory and analgesic effects. This compound has also been shown to inhibit the growth of cancer cells and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells and fungi. Additionally, this compound has been shown to have potential as a diagnostic tool for cancer and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide in lab experiments is its potential as a diagnostic tool for cancer and other diseases. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide. One direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, research could focus on the development of new drugs based on this compound. Further studies could also explore the potential of this compound as a diagnostic tool for cancer and other diseases. Another future direction for research is to explore the potential of this compound as an antifungal agent.

Synthesis Methods

N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide can be synthesized through various methods. One of the most common methods involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with 3-bromoanisole in the presence of a base, followed by the reaction with furan-2-carboxylic acid chloride. Another method involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with 3-bromoanisole in the presence of copper powder, followed by the reaction with furan-2-carboxylic acid chloride.

Scientific Research Applications

N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases. Additionally, this compound has been shown to have potential as an antifungal agent.

Properties

Molecular Formula

C15H11N5O2S

Molecular Weight

325.3 g/mol

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H11N5O2S/c1-9-17-18-15-20(9)19-14(23-15)10-4-2-5-11(8-10)16-13(21)12-6-3-7-22-12/h2-8H,1H3,(H,16,21)

InChI Key

GFXJJMKYCDYXKR-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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